Dimethyl 2,2'-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate
CAS No.: 91395-60-7
Cat. No.: VC5196559
Molecular Formula: C12H12Br2O6
Molecular Weight: 412.03
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91395-60-7 |
|---|---|
| Molecular Formula | C12H12Br2O6 |
| Molecular Weight | 412.03 |
| IUPAC Name | methyl 2-[2,5-dibromo-4-(2-methoxy-2-oxoethoxy)phenoxy]acetate |
| Standard InChI | InChI=1S/C12H12Br2O6/c1-17-11(15)5-19-9-3-8(14)10(4-7(9)13)20-6-12(16)18-2/h3-4H,5-6H2,1-2H3 |
| Standard InChI Key | JWOWDVSWHPCMLJ-UHFFFAOYSA-N |
| SMILES | COC(=O)COC1=CC(=C(C=C1Br)OCC(=O)OC)Br |
Introduction
Chemical Identity and Structural Characteristics
Dimethyl 2,2'-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate (CAS: 91395-60-7 or 63596-84-9) is a symmetric aromatic ester with the molecular formula C₁₂H₁₂Br₂O₆ and a molecular weight of 412.03 g/mol . Its IUPAC name, methyl 2-[2,5-dibromo-4-(2-methoxy-2-oxoethoxy)phenoxy]acetate, reflects the placement of bromine atoms at the 2- and 5-positions of the benzene ring, coupled with acetoxy-methyl ester groups at the 1- and 4-positions via ether linkages.
Structural Descriptors
The compound’s SMILES notation (COC(=O)COC1=CC(=C(C=C1Br)OCC(=O)OC)Br) and InChIKey (JWOWDVSWHPCMLJ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features . X-ray crystallography data are absent in available literature, but computational models predict a planar aromatic core with ester side chains adopting staggered conformations to minimize steric strain.
Table 1: Key Chemical Identifiers
Physicochemical Properties
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to ester and ether functionalities.
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Stability: Susceptible to hydrolysis under acidic or alkaline conditions, converting esters to carboxylic acids.
Table 2: Predicted Physicochemical Properties
| Property | Prediction | Basis |
|---|---|---|
| LogP | ~2.5–3.0 | Bromine atoms increase hydrophobicity |
| Hydrogen Bond Acceptors | 6 | Ether and ester oxygens |
| Rotatable Bonds | 8 | Flexible ether and ester chains |
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